molecular formula C12H14F3NO B2468507 2,2-dimethyl-N-[2-(trifluoromethyl)phenyl]propanamide CAS No. 125686-52-4

2,2-dimethyl-N-[2-(trifluoromethyl)phenyl]propanamide

Cat. No.: B2468507
CAS No.: 125686-52-4
M. Wt: 245.245
InChI Key: SXKNUTLEZXPLLR-UHFFFAOYSA-N
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Description

2,2-Dimethyl-N-[2-(trifluoromethyl)phenyl]propanamide is a synthetic propanamide derivative characterized by a 2-(trifluoromethyl)phenyl group attached to the nitrogen of a 2,2-dimethylpropanamide backbone.

This compound is structurally related to TRPV1 antagonists and neurokinin receptor modulators, as seen in analogs with similar propanamide frameworks .

Properties

IUPAC Name

2,2-dimethyl-N-[2-(trifluoromethyl)phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO/c1-11(2,3)10(17)16-9-7-5-4-6-8(9)12(13,14)15/h4-7H,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXKNUTLEZXPLLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=CC=C1C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-N-[2-(trifluoromethyl)phenyl]propanamide typically involves the reaction of 2-(trifluoromethyl)aniline with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-N-[2-(trifluoromethyl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

2,2-dimethyl-N-[2-(trifluoromethyl)phenyl]propanamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-[2-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The position and type of substituents on the phenyl ring significantly impact molecular properties and bioactivity. Key comparisons include:

Compound Name Substituent(s) on Phenyl Ring Melting Point (°C) Key Properties/Activities Evidence ID
2,2-Dimethyl-N-[2-(trifluoromethyl)phenyl]propanamide -CF₃ (ortho) Not reported Hypothesized TRPV1 antagonism
3-Chloro-2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide -CF₃ (para), -Cl (meta) Not reported Structural analog with halogen
N-[2-(2-Fluorophenyl)ethyl]-3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide -F (ortho), chromene moiety Not reported Fluorescent probe potential
2-(3,5-Bis(trifluoromethyl)phenyl)-N,2-dimethylpropanamide -CF₃ (meta, para) 155–157 NK-1 receptor antagonism

Key Observations :

  • Halogen Effects : Chloro substituents (e.g., in ) add polarity and hydrogen-bonding capacity, which may improve solubility but reduce metabolic stability .
  • Bis-Trifluoromethyl Groups : Compounds with 3,5-bis(trifluoromethyl)phenyl groups (e.g., netupitant) exhibit enhanced receptor affinity due to synergistic electron-withdrawing effects, as seen in NK-1 antagonists .

Pyridine-Modified Propanamides

Several analogs replace the phenyl ring with pyridine derivatives, altering electronic and steric profiles:

Compound Name (Representative) Pyridine Substituents Melting Point (°C) Activity Evidence ID
N-((2-(Cyclohexylmethoxy)-6-(trifluoromethyl)pyridin-3-yl)methyl)-2-(3-fluoro-4-(methylsulfonamido)phenyl)propanamide Cyclohexylmethoxy, -CF₃ 108–110 TRPV1 antagonism (IC₅₀ < 10 nM)
N-((2-Isopentyloxy-6-(trifluoromethyl)pyridin-3-yl)methyl)-2-(3-fluoro-4-(methylsulfonamido)phenyl)propanamide Isopentyloxy, -CF₃ 136–139 Improved metabolic stability

Key Observations :

  • Alkoxy Chains : Longer alkoxy groups (e.g., isopentyloxy) correlate with higher melting points and enhanced lipophilicity, favoring CNS penetration .
  • Sulfonamide Moieties : The 3-fluoro-4-(methylsulfonamido)phenyl group (common in TRPV1 antagonists) enhances hydrogen-bonding interactions with receptor residues, boosting potency .

Backbone and Functional Group Modifications

Variations in the propanamide backbone or additional functional groups further diversify properties:

Compound Name Structural Variation Melting Point (°C) Application Evidence ID
Tasimelteon (N-[[2-(2,3-dihydro-4-benzofuranyl)cyclopropyl]methyl]propanamide) Benzofuran-cyclopropylmethyl group Not reported Melatonin receptor agonist (FDA-approved)
2-(3-Fluorophenyl)-3-(methylthio)-N-(2-(trifluoromethoxy)phenyl)propanamide Methylthio, -OCF₃ Not reported Anticancer candidate

Key Observations :

  • Heterocyclic Additions : Tasimelteon’s benzofuran moiety confers selectivity for melatonin receptors, demonstrating how backbone flexibility can tailor therapeutic action .
  • Thioether Groups : Methylthio substituents (e.g., in ) enhance radical scavenging activity, relevant in oxidative stress-related diseases .

Biological Activity

2,2-Dimethyl-N-[2-(trifluoromethyl)phenyl]propanamide, a compound with notable structural features, has been the subject of various studies focusing on its biological activity. This article synthesizes findings from diverse sources to elucidate its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12_{12}H14_{14}F3_3N
  • IUPAC Name : 2,2-dimethyl-N-(2-(trifluoromethyl)phenyl)propanamide

This compound features a trifluoromethyl group, which is known to enhance lipophilicity and biological activity.

The primary mode of action for this compound involves the inhibition of D-alanine–D-alanine ligase , an enzyme critical for bacterial cell wall synthesis. By disrupting this pathway, the compound can lead to bacterial cell death, making it a candidate for antimicrobial therapy.

Biological Activity

Research indicates that this compound exhibits significant biological activities:

  • Antimicrobial Activity : It has been shown to inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .
  • Anti-inflammatory Potential : Similar compounds have demonstrated anti-inflammatory properties by modulating pathways related to NF-κB activation .
  • Cholesterol Absorption Inhibition : Some studies suggest that related compounds may inhibit cholesterol absorption in the intestine .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

  • In Vitro Studies :
    • A study reported that derivatives of 2,2-dimethyl-N-[trifluoromethyl]propanamide showed varying degrees of cytotoxicity against cancer cell lines. The most active compounds had IC50_{50} values in the low micromolar range .
    • Another investigation highlighted that modifications in the phenyl ring significantly influenced the anti-inflammatory potential of similar compounds .
  • Comparative Analysis :
    • A comparative study of various N-arylcinnamanilides revealed that specific substituents on the phenyl ring could enhance or diminish biological activity. For instance, compounds with electron-withdrawing groups exhibited higher cytotoxicity against certain cancer cells .

Table 1: Biological Activity Summary

Activity TypeObserved EffectsReference
AntimicrobialInhibition of MRSA growth
Anti-inflammatoryModulation of NF-κB pathway
Cholesterol AbsorptionInhibition in intestinal absorption

Table 2: IC50_{50} Values for Related Compounds

CompoundIC50_{50} (µM)Target Cell LineReference
2,2-Dimethyl-N-[3-(trifluoromethyl)phenyl]propanamide6.5 ± 1.0Jurkat T cells
N-[4-Chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide10 ± 1.5A-431 cells

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2,2-dimethyl-N-[2-(trifluoromethyl)phenyl]propanamide, and how do reaction conditions influence yield and purity?

  • Methodology : The compound is typically synthesized via nucleophilic acyl substitution. A primary amine (e.g., 2-(trifluoromethyl)aniline) reacts with 2,2-dimethylpropanoyl chloride in a polar aprotic solvent (e.g., dichloromethane) under reflux. Triethylamine is added to neutralize HCl byproducts, improving reaction efficiency . Yield optimization requires precise stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and inert atmosphere conditions to prevent hydrolysis. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity .

Q. How can spectroscopic techniques (NMR, LC-MS) confirm the structural integrity of this compound?

  • Methodology :

  • ¹H NMR : Key signals include δ 1.4 ppm (singlet, 6H, C(CH₃)₂) and δ 7.3–8.0 ppm (aromatic protons from the trifluoromethylphenyl group). The absence of δ 2.5–3.5 ppm (broad NH₂) confirms complete acylation .
  • LC-MS : A molecular ion peak at m/z 274 [M+H]+ confirms molecular weight (C₁₂H₁₄F₃NO = 273.25 g/mol). Fragmentation patterns (e.g., loss of CO at m/z 229) validate the amide backbone .

Q. What are the preliminary applications of this compound in medicinal chemistry?

  • The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for drug discovery. For example, analogs of this scaffold inhibit TRPV1 receptors (IC₅₀ = 0.2–5 µM) or act as enzyme inhibitors (e.g., D-alanyl-D-alanine ligase, Ki = 4 µM) . Initial assays involve in vitro enzyme kinetics (e.g., ATP depletion assays) and receptor-binding studies using radiolabeled ligands .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the nonlinear optical (NLO) properties or bioactivity of this compound?

  • Methodology :

  • DFT : Calculate dipole moment (µ), polarizability (α), and hyperpolarizability (β) using B3LYP/6-311++G(d,p) basis sets. High β values (>100 × 10⁻³⁰ esu) suggest NLO potential for optoelectronic materials .
  • Docking : Use AutoDock Vina to model interactions with biological targets (e.g., TRPV1). The trifluoromethyl group forms halogen bonds with Lys155/Arg557 residues, explaining antagonism .

Q. What strategies resolve contradictions in reported bioactivity data across studies (e.g., varying IC₅₀ values)?

  • Methodology :

  • Assay standardization : Control variables like buffer pH (7.4 vs. 6.8) and ATP concentration (1 mM vs. 2 mM) in enzyme inhibition studies .
  • Structural analogs : Compare substituent effects. For example, replacing the 2-trifluoromethyl group with 3-fluoro-4-methylsulfonamide improves TRPV1 binding by 10-fold .
  • Meta-analysis : Pool data from ≥3 independent studies using fixed/random-effects models to identify outliers .

Q. How does crystallography elucidate the allosteric inhibition mechanism of this compound against bacterial D-alanyl-D-alanine ligase?

  • Methodology : Co-crystallize the enzyme-inhibitor complex (e.g., Staphylococcus aureus DdlB). X-ray diffraction (2.0–2.6 Å resolution) reveals binding at a hydrophobic pocket adjacent to the D-alanine substrate site. Key interactions:

  • Van der Waals contacts between the dimethyl group and Val154.
  • π-stacking of the trifluoromethylphenyl ring with Phe325 .
    • Functional assays (e.g., ATPase activity) confirm non-competitive inhibition, distinct from phosphinate analogs .

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